
4-(2-hydroxyethyl)-5-methyl-1-(8-quinolinylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-hydroxyethyl)-5-methyl-1-(8-quinolinylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C15H15N3O4S and its molecular weight is 333.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Application in Heterocyclic Chemistry
A key area of application for compounds like 4-(2-hydroxyethyl)-5-methyl-1-(8-quinolinylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one is in the synthesis of new heterocyclic compounds. Hafez and Awad (1992) explored the synthesis of new heterocyclic derivatives utilizing similar compounds. These derivatives have potential applications in various fields, including medicinal chemistry and material science (Hafez & Awad, 1992).
Biological Screening and Antimicrobial Properties
Compounds with structural similarities to this compound have been evaluated for their biological properties. Prasath et al. (2015) synthesized quinolinyl chalcones containing a pyrazole group, which showed promising antimicrobial properties (Prasath et al., 2015).
Synthesis Methodologies
A significant aspect of research on such compounds involves developing new synthesis methodologies. Bagdi and Hajra (2014) presented a methodology for synthesizing pyrano[3,2-c]quinolin-2-one derivatives, highlighting the versatility and potential applications of these compounds in various synthetic routes (Bagdi & Hajra, 2014).
Catalysis and Chemical Reactions
These compounds can also be instrumental in catalysis and chemical reactions. For example, Wu et al. (2010) investigated the synthesis of benzo[g]pyrazolo[3,4-b]quinoline-5,10-diones using a specific catalyst, demonstrating the compounds' role in facilitating chemical reactions (Wu et al., 2010).
Antimicrobial and Antimalarial Activities
Sarveswari et al. (2014) researched the antimicrobial and antimalarial activities of quinolinone derivatives, indicating the therapeutic potential of these compounds in treating infections and malaria (Sarveswari et al., 2014).
Corrosion Inhibition
Khattabi et al. (2019) explored the use of quinolinone derivatives as corrosion inhibitors, demonstrating their utility in industrial applications (Khattabi et al., 2019).
Mecanismo De Acción
Target of Action
It is known that similar compounds with a quinoline group have been used as key intermediates in the synthesis of various pharmaceuticals, particularly those with antimalarial and antiviral properties .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets to induce changes that are beneficial for the treatment of certain diseases .
Biochemical Pathways
Given its potential use in pharmaceutical synthesis, it can be inferred that it may affect pathways related to antimalarial and antiviral activities .
Pharmacokinetics
The compound’s predicted pka is 400±010 , which may impact its bioavailability.
Result of Action
Based on its potential use in pharmaceutical synthesis, it can be inferred that it may have effects that are beneficial for the treatment of certain diseases .
Propiedades
IUPAC Name |
4-(2-hydroxyethyl)-3-methyl-2-quinolin-8-ylsulfonyl-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-10-12(7-9-19)15(20)17-18(10)23(21,22)13-6-2-4-11-5-3-8-16-14(11)13/h2-6,8,19H,7,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRBGZBXEOAKIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(Aminomethyl)pyrimidin-2-yl]-1,3-oxazinan-2-one hydrochloride](/img/structure/B2969675.png)
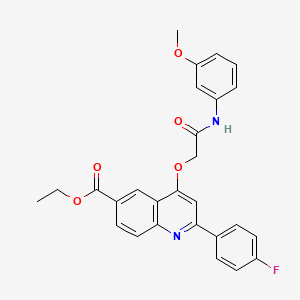


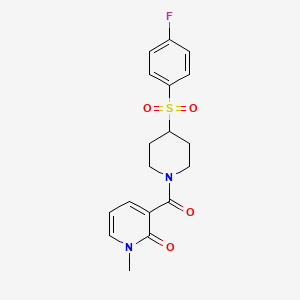


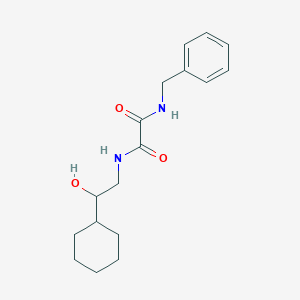
![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2969687.png)

![N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2969691.png)
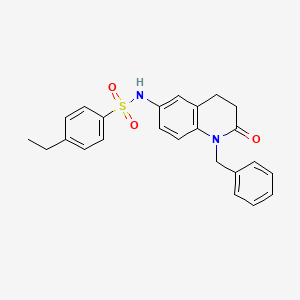
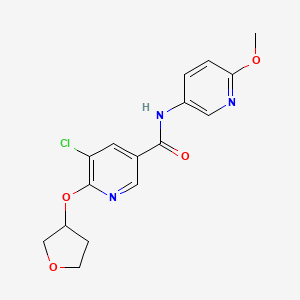
![[1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2969697.png)